5-Bromo-2-hydroxypyrimidine CAS number 38353-06-9 characterization
5-Bromo-2-hydroxypyrimidine CAS number 38353-06-9 characterization
An In-depth Technical Guide to 5-Bromo-2-hydroxypyrimidine (CAS: 38353-06-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-hydroxypyrimidine, also known as 5-bromo-2(1H)-pyrimidinone, is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring both a reactive bromine atom and a hydroxyl group on the pyrimidine core, makes it a versatile building block for the synthesis of a wide array of complex bioactive molecules.[1] This compound serves as a crucial intermediate in the development of various pharmaceuticals, including antiviral and anticancer agents, and plays a notable role in agricultural chemistry.[1][2] This guide provides a comprehensive overview of its characterization, synthesis, reactivity, and biological significance.
Physicochemical and Spectroscopic Characterization
5-Bromo-2-hydroxypyrimidine typically appears as a light orange to yellow or green powder or crystalline solid.[1] It is stable under normal conditions and should be stored at room temperature in a dry, well-sealed container.[3][4]
Physical and Chemical Properties
The key physicochemical properties of 5-Bromo-2-hydroxypyrimidine are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 38353-06-9 | |
| Molecular Formula | C₄H₃BrN₂O | |
| Molecular Weight | 174.98 g/mol | |
| Melting Point | 230-235 °C (decomposes) | [1] |
| IUPAC Name | 5-bromo-1H-pyrimidin-2-one | |
| Synonyms | 5-Bromo-2-pyrimidinol, 5-Bromo-2(1H)-pyrimidinone | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| pKa | 7.62 ± 0.10 (Predicted) | [No results found] |
| InChI Key | VTUDATOSQGYWML-UHFFFAOYSA-N |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 5-Bromo-2-hydroxypyrimidine. The expected data from key analytical techniques are detailed below.
| Technique | Expected Data |
| ¹H NMR | (400 MHz, DMSO-d₆): The spectrum is expected to show two singlets for the aromatic protons (H4 and H6) in the δ 8.0-9.0 ppm range. A broad singlet corresponding to the exchangeable N-H/O-H proton would appear further downfield (δ > 10 ppm). The residual solvent peak for DMSO-d₆ is at δ 2.50 ppm.[5][6] |
| ¹³C NMR | (100 MHz, DMSO-d₆): Four distinct carbon signals are expected. The C=O carbon would be the most downfield (δ ~160-170 ppm). The two C-H carbons on the ring would appear in the aromatic region (δ ~140-155 ppm), and the C-Br carbon would be the most upfield of the ring carbons (δ ~100-115 ppm). The solvent peak for DMSO-d₆ is at δ 39.52 ppm.[5][6] |
| FT-IR (KBr) | Key absorption bands (ν, cm⁻¹) are expected for: N-H/O-H stretching (broad, ~3100-3400), aromatic C-H stretching (~3000-3100), C=O stretching (~1680), C=N and C=C ring stretching (~1400-1600), and C-Br stretching (<600).[7] |
| Mass Spec. (GC-MS) | The mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 174 (M⁺) and 176 (M+2)⁺, characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The top peak has been reported at m/z 95. |
Experimental Protocols
Synthesis of 5-Bromo-2-hydroxypyrimidine
A common industrial method for synthesizing 5-Bromo-2-hydroxypyrimidine involves the direct bromination of 2-hydroxypyrimidine. The following protocol is a representative example adapted from published synthesis methods.[3][8][9]
Materials:
-
2-hydroxypyrimidine
-
Liquid Bromine (Br₂)
-
Deionized water
-
85% Ethanol (for recrystallization)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Add 35g of 2-hydroxypyrimidine to 250mL of deionized water in a suitable reaction vessel equipped with a stirrer.[8]
-
Cooling: Cool the resulting slurry in an ice-water bath to a temperature below 5°C.[8]
-
Bromination: While maintaining the temperature below 5°C, slowly add 40g of liquid bromine dropwise to the stirred mixture.[8]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for approximately 45 minutes.[8]
-
Isolation: Collect the resulting solid precipitate by suction filtration.[8]
-
Washing: Wash the filter cake with deionized water until the filtrate becomes neutral.[8]
-
Drying: Dry the solid over anhydrous magnesium sulfate or in a vacuum oven.[8]
-
Purification: The crude product can be further purified by recrystallization from a solvent such as 85% ethanol to yield the final product as a white or pale yellow solid.[8]
Quality Control & Characterization Methods
To ensure the identity and purity (typically >98%) of the synthesized compound, a panel of standard analytical techniques is employed.[10]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and identify any impurities.
-
Gas Chromatography (GC): May be used to detect volatile impurities.
-
Spectroscopic Analysis (NMR, IR, MS): Employed for structural confirmation and identification as detailed in section 2.2.
-
Melting Point Determination: A physical test to confirm identity and provide an indication of purity.
Chemical Reactivity and Synthetic Applications
5-Bromo-2-hydroxypyrimidine is a bifunctional building block, offering two distinct reactive sites for further chemical modification. This dual reactivity allows for its use in the construction of complex molecular architectures.
-
C5-Bromo Position: The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
C2-Hydroxyl Group: The hydroxyl group can undergo reactions such as etherification or can be converted into a better leaving group (e.g., a chloro group via POCl₃) for subsequent nucleophilic substitution reactions.[8]
Biological Activity and Applications
5-Bromo-2-hydroxypyrimidine is not only a synthetic intermediate but also exhibits intrinsic biological activity and is a key component of more complex therapeutic agents.
Inhibition of Aldehyde Oxidase (AO)
The compound is a potent inhibitor of aldehyde oxidase, a cytosolic enzyme involved in the metabolism of various xenobiotics. The enzyme plays a role in the production of reactive oxygen species. The inhibitory activity of 5-bromo-2-hydroxypyrimidine is attributed to its tautomeric properties, which allow it to bind effectively to various sites on the enzyme. Due to this activity, it has been shown to inhibit the growth of human liver cancer cells and exhibit cytotoxic effects on human leukemia cells in vitro.
Intermediate for Macitentan Synthesis
A significant application in drug development is its role as a precursor in the synthesis of Macitentan, an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[1][11] In the synthesis, the hydroxyl group of 5-bromo-2-hydroxypyrimidine is typically involved in an ether linkage to connect to the core structure of the drug molecule.
Safety Information
5-Bromo-2-hydroxypyrimidine is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
Conclusion
5-Bromo-2-hydroxypyrimidine is a high-value chemical intermediate with significant utility for the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, versatile reactivity, and inherent biological activity make it a valuable tool for synthetic chemists and drug discovery professionals. A thorough understanding of its characterization, synthesis, and handling is paramount for its effective and safe utilization in research and development.
References
- 1. 5-Bromo-2-hydroxypyrimidine | 38353-06-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. scienceopen.com [scienceopen.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]
- 9. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
